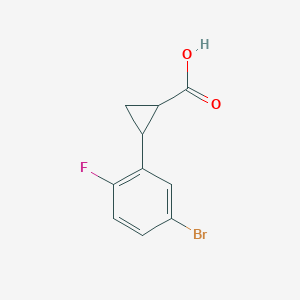
2-(5-broMo-2-fluorophenyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-2-fluorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H8BrFO2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with bromine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-fluorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of 5-bromo-2-fluorobenzyl chloride with diazomethane to form the cyclopropane ring. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(5-bromo-2-fluorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions to yield different products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include esters, amides, reduced derivatives, and substituted phenylcyclopropane compounds.
科学的研究の応用
2-(5-bromo-2-fluorophenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(5-bromo-2-fluorophenyl)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and substituted phenyl group allow for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-(5-chloro-2-fluorophenyl)cyclopropanecarboxylic acid
- 2-(5-bromo-2-chlorophenyl)cyclopropanecarboxylic acid
- 2-(5-bromo-2-methylphenyl)cyclopropanecarboxylic acid
Uniqueness
2-(5-bromo-2-fluorophenyl)cyclopropanecarboxylic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for studying specific chemical and biological interactions.
生物活性
2-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid, a cyclopropanecarboxylic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine and fluorine substituent on the phenyl ring, which may influence its pharmacological properties.
- Molecular Formula : C10H8BrF O2
- Molecular Weight : 259.07 g/mol
- CAS Number : 1314721-86-2
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific interactions can vary based on the substituents on the phenyl ring, which can modulate the compound's binding affinity and efficacy.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- GPR120 Modulation :
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A series of cyclopropanecarboxylic acids were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain substitutions on the phenyl ring enhanced anticancer activity, with IC50 values ranging from 45 μM to 60 μM for specific derivatives .
- GPR120 Modulation Research : In a study focusing on GPR120 modulators, compounds similar to this compound showed promise in improving metabolic profiles in diabetic models. These findings suggest that such compounds could be beneficial in treating insulin resistance .
Comparative Analysis
To better understand the biological activity of this compound, it is essential to compare it with other similar compounds:
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | 872422-15-6 | C10H8BrF O2 | Anticancer, Anti-inflammatory |
| 1-(5-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid | TBD | TBD | Potential GPR120 modulator |
特性
IUPAC Name |
2-(5-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZXMVVEXNTLHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC(=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













